2,6-difluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide
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Description
Scientific Research Applications
Organic Synthesis and Reactions
Activation of Thioglycosides
Research by Crich and Smith (2001) demonstrated the use of 1-benzenesulfinyl piperidine in conjunction with trifluoromethanesulfonic anhydride for activating thioglycosides. This methodology could potentially be applicable to the activation or modification of compounds similar to 2,6-difluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide in glycosylation reactions (Crich & Smith, 2001).
Synthesis of Sulfonamides
Sulfonamides, including structures similar to the query compound, are discussed by Moskalik and Astakhova (2022) for their synthesis and applications across various fields such as organic chemistry, medicine, and agriculture. The review underlines the versatility of sulfonamides in catalysis and as reagents in organic synthesis, hinting at the broad utility of the query compound's functional group (Moskalik & Astakhova, 2022).
Pharmacological Research
PET Imaging Agent Synthesis
A study by Wang et al. (2013) on the synthesis of a PET imaging agent targeting B-Raf(V600E) in cancers involves structural motifs related to this compound. This indicates potential applications of similar compounds in the development of diagnostic tools for cancer imaging (Wang et al., 2013).
Serotonin 4 Receptor Agonists
The work by Sonda et al. (2003) on the design and synthesis of benzamide derivatives as potent serotonin 4 receptor agonists showcases the relevance of benzamide scaffolds in drug development, particularly for gastrointestinal motility. This suggests that modifications of the query compound could explore its utility in similar pharmacological contexts (Sonda et al., 2003).
Properties
IUPAC Name |
2,6-difluoro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O3S/c1-22(20,21)18-7-5-10(6-8-18)9-17-14(19)13-11(15)3-2-4-12(13)16/h2-4,10H,5-9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYSDIVOTHFGKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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